Difluoroethylphosphine

Organophosphorus Chemistry Conformational Analysis Spectroscopic Characterization

Sourcing controlled CWC Schedule 2 chemicals like difluoroethylphosphine for legitimate organometallic research often involves complex compliance and limited supplier options. This compound is the exact solution for this pain point. - **Electronic Tuning:** Provides a specific intermediate π-acceptor character between strong π-acceptors (PF₃) and strong σ-donors (PR₃) for precise catalyst modulation. - **Synthetic Utility:** Enables the preparation of RPF₂-type ligands for Mo, Cr, W, and Ni carbonyl complexes, and serves as a model substrate for mechanistic studies.

Molecular Formula C2H5F2P
Molecular Weight 98.03 g/mol
CAS No. 430-78-4
Cat. No. B14118725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoroethylphosphine
CAS430-78-4
Molecular FormulaC2H5F2P
Molecular Weight98.03 g/mol
Structural Identifiers
SMILESCCP(F)F
InChIInChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3
InChIKeyDUCRUCROZRWMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluoroethylphosphine: Chemical Identity & Properties


Difluoroethylphosphine (CAS 430-78-4), systematically named ethyl(difluoro)phosphane with molecular formula C₂H₅F₂P and molecular weight 98.03 g/mol, is a primary alkylfluorophosphine belonging to the organophosphorus(III) class . As a P(III) compound bearing two electron-withdrawing fluorine substituents directly attached to phosphorus, it occupies a distinct position between fully fluorinated PF₃ and non-fluorinated trialkylphosphines [1]. The compound is characterized by a phosphorus center with two P-F bonds and one P-C(ethyl) bond, a structural arrangement that confers specific electronic properties relevant to ligand design and synthetic intermediate applications [2]. Difluoroethylphosphine exists in both trans and gauche conformers in the gas phase, with an enthalpy difference of less than 10 cm⁻¹ between the two forms [3].

Ligand precursor for transition metal catalysts requiring intermediate π-acceptor character

Synthetic intermediate for difluoroethyl-substituted phosphines via thermal alkene insertion

Conformational analysis reference with near-degenerate trans/gauche equilibrium

Why Generic Alkylphosphines Cannot Replace Difluoroethylphosphine


Substituting difluoroethylphosphine with non-fluorinated alkylphosphines or even fluorinated analogs differing in substitution pattern is not scientifically equivalent because the electron-withdrawing effect of the two P-F bonds fundamentally alters the phosphorus center's σ-donor/π-acceptor balance [1]. Fluoroalkyl-containing phosphines exhibit distinct combinations of steric and electronic properties that differ markedly from both fluoroaryl analogs and hydrocarbon-based phosphines [2]. Systematic studies of the PF₃–ₙBuₙ series (n = 0–3) demonstrate that progressive substitution of fluorine with alkyl groups alters the relative π-acceptor character of the phosphine ligand in a graded manner [3]. Consequently, replacement of difluoroethylphosphine with an alternative alkylphosphine lacking the precise P-F substitution pattern will yield a different electronic environment at coordinated metal centers, potentially altering catalytic activity, selectivity, or reaction pathway outcomes.

Non-fluorinated alkylphosphines lack the P–F electron-withdrawing effect, altering σ-donor/π-acceptor balance and potentially shifting catalytic outcomes.

Fluorinated analogs with different substitution patterns (e.g., PF₃ or monofluorophosphines) occupy distinct positions in the π-acceptor gradient, limiting direct electronic interchangeability.

Conformational equilibrium may differ from smaller methyl analogs, affecting steric profile in coordination environments.

Difluoroethylphosphine Differentiation Evidence


Trans–Gauche Conformational Equilibria

Difluoroethylphosphine exhibits conformational isomerism with both trans and gauche conformers observable under ambient conditions. Microwave spectroscopic analysis identified and assigned R-branches of a-type transitions for both conformers over the 26.5–39.0 GHz range, with the gauche conformer additionally showing b-type Q transitions for ground and first vibrationally excited states [1]. In contrast, the smaller methyl analog methyldifluorophosphine exhibits different conformational preferences due to reduced steric interactions [1].

Conformational Equilibria
Class-level

Trans and gauche conformers co-exist; enthalpy difference <10 cm⁻¹

Supports coordination geometry tuning

Microwave spectroscopy, gas phase

Organophosphorus Chemistry Conformational Analysis Spectroscopic Characterization

π-Acceptor Modulation in Fluorophosphines

The relative π-acceptor character of fluorophosphine ligands in the PF₃–ₙBuₙ series (n = 0–3) was assessed using IR and NMR spectroscopic data from transition-metal carbonyl complexes of types (CO)₃NiL, (CO)₅ML, cis-(CO)₄MoL₂, and cis-(CO)₃MoL₃ where L = BuᵗPF₂ and Buᵗ₂PF, with M = Cr, Mo, W [1]. This systematic study demonstrates that progressive replacement of fluorine with alkyl groups produces a graded electronic tuning effect [1]. Difluoroethylphosphine, bearing two P-F bonds and one P-C(ethyl) bond, occupies an intermediate electronic position distinct from both PF₃ (three P-F bonds) and monofluorophosphines (one P-F bond) [1].

π-Acceptor Character
Class-level

Intermediate π-acceptor profile between PF₃ and PR₃

Graded electronic tuning for catalyst design

IR/NMR on Mo,Cr,W,Ni carbonyls

Coordination Chemistry Ligand Design Transition Metal Catalysis

Fluoroalkylphosphine Building Block Chemistry

Thermal reaction of phenylphosphine with 1,1-difluoroethylene yields phenyl-2,2-difluoroethylphosphine [1]. This synthetic route provides access to secondary phosphines bearing the difluoroethyl moiety, which can serve as precursors to tertiary phosphine ligands incorporating the -CH₂CF₂H or -CF₂CH₃ structural motifs [1]. In comparison, analogous reactions with tetrafluoroethylene produce phenyl-1,1,2,2-tetrafluoroethylphosphine and 1,2-bis-(phenylphosphino)tetrafluoroethane, demonstrating that the fluorinated alkene building block directly determines the substitution pattern in the resulting phosphine [1].

Synthetic Route
Context-dependent

Phenylphosphine + 1,1-difluoroethylene → phenyl-2,2-difluoroethylphosphine

Specific difluoroethyl pattern access

Distinct product vs tetrafluoroethylene

Organophosphorus Synthesis Fluorine Chemistry Phosphine Ligand Development

Alkoxide Reactivity of Fluoroalkylphosphines

Phenyltetrafluoroethylphosphine reacts with excess ethanolic or methanolic alkoxide to yield alkyl phenyl-(E)-1-fluoro-2-alkoxyvinylphosphinite with minor amounts of the Z-isomer [1]. Using equimolar sodium methoxide enables isolation of intermediate products methyl phenyl-1,2,2-trifluoroethylphosphinite and methyl phenyl-(E)-1,2-difluorovinylphosphinite [1]. The reactivity of phenyl-2,2-difluoroethylphosphine under alkoxide conditions differs from that of the tetrafluoroethyl analog due to the reduced degree of fluorination at the β-carbon [1].

Alkoxide Reactivity
Context-dependent

Distinct product distribution vs tetrafluoroethyl analog

Mechanistic pathway differentiation

Phospha-alkene intermediates possible

Organophosphorus Reactivity Nucleophilic Substitution Phospha-Alkene Intermediates

Recommended Applications of Difluoroethylphosphine


Electronic Tuning of Transition Metal Catalysts

Difluoroethylphosphine is suitable as a building block for preparing phosphine ligands requiring intermediate π-acceptor character between strong π-acceptors (PF₃) and strong σ-donors (PR₃). Based on systematic IR/NMR studies of the PF₃–ₙBuₙ series that established graded electronic tuning with progressive fluorine substitution, difluoroethylphosphine provides a specific electronic profile for modulating catalyst activity in organometallic systems [1]. Applications include preparation of RPF₂-type ligands for Mo, Cr, W, and Ni carbonyl complexes where precise electronic tuning is required [1].

Thermal Synthesis of Fluorinated Phosphine Intermediates

The thermal reaction of phenylphosphine with 1,1-difluoroethylene yields phenyl-2,2-difluoroethylphosphine, establishing a direct synthetic route to secondary phosphines bearing the difluoroethyl substituent [2]. This application is specifically recommended when a difluoroethyl substitution pattern is required—a structural motif inaccessible via reactions with non-fluorinated alkenes or tetrafluoroethylene, which yield alternative product distributions [2].

Conformational Analysis and Spectroscopic Reference

Difluoroethylphosphine serves as a valuable reference compound for conformational analysis due to its well-characterized trans and gauche conformers observable under ambient conditions. Microwave spectroscopic data spanning 26.5–39.0 GHz have assigned R-branches of a-type transitions for both conformers and b-type Q transitions for the gauche form, with an enthalpy difference of less than 10 cm⁻¹ [3]. This near-degenerate conformational equilibrium makes the compound useful for studying dynamic ligand behavior in coordination chemistry and for developing computational methods in organophosphorus conformational analysis [3].

Phospha-Alkene Reaction Mechanisms

Fluoroalkylphosphines including difluoroethylphosphine derivatives serve as model substrates for investigating phospha-alkene intermediates in organophosphorus reaction mechanisms. The distinct reactivity observed with alkoxides, which differs from that of tetrafluoroethyl analogs, provides a platform for comparative mechanistic studies examining how fluorination degree influences reaction pathway partitioning between phospha-alkene and hydride-shift mechanisms [2].

Application
Selection Property
Validation Focus
Transition metal catalyst tuning
Intermediate π-acceptor profile
Ligand electronic parameter validation
Difluoroethyl phosphine synthesis
Specific substitution pattern via 1,1-difluoroethylene
Product distribution analysis
Conformational analysis
Near-degenerate trans/gauche equilibrium
Microwave spectroscopic assignment
Phospha-alkene mechanism studies
Fluorination-dependent alkoxide reactivity
Reaction pathway partitioning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Difluoroethylphosphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.